

An In-depth Technical Guide to the Characterization of 2-Dimethylamino-5-iodopyridine

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Compound of Interest

Compound Name: 5-Iodo-N,N-dimethylpyridin-2-amine

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Introduction

2-Dimethylamino-5-iodopyridine is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. Its structure, featuring a dimethylamino group at the 2-position and an iodine atom at the 5-position of the pyridine ring, makes it an interesting building block for the synthesis of more complex molecules. The electron-donating dimethylamino group and the versatile reactivity of the carbon-iodine bond offer multiple avenues for synthetic transformations, such as cross-coupling reactions. This guide provides a comprehensive overview of the available and predicted characterization data for this compound, offering a valuable resource for researchers working with or considering the use of this molecule.

While 2-dimethylamino-5-iodopyridine is commercially available, detailed experimental characterization data is not widely published. This guide, therefore, combines reported information with predicted data and analysis based on analogous compounds to provide a thorough profile.

Molecular Identity and Physical Properties

A clear definition of the molecule's fundamental properties is the first step in its characterization.

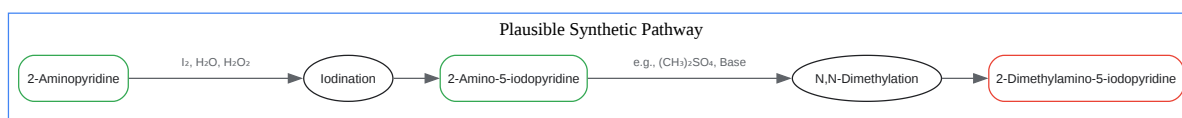
Property	Value	Source
IUPAC Name	5-Iodo-N,N-dimethylpyridin-2-amine	ChemScene
Synonyms	2-DiMethylaMino-5-iodopyridine	ChemicalBook
CAS Number	380381-36-2	ChemScene
Molecular Formula	C ₇ H ₉ IN ₂	ChemScene
Molecular Weight	248.06 g/mol	ChemScene
Appearance	Solid (predicted)	N/A
Melting Point	Not reported	N/A
Boiling Point	Not reported	N/A
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, CH ₂ Cl ₂ , CHCl ₃) (predicted)	N/A

Synthesis and Reaction Chemistry

The synthesis of 2-dimethylamino-5-iodopyridine is not extensively detailed in the scientific literature. However, a plausible synthetic route can be extrapolated from the synthesis of its precursor, 2-amino-5-iodopyridine, and general methods for the N-methylation of aminopyridines.

A common method for the synthesis of 2-amino-5-iodopyridine involves the direct iodination of 2-aminopyridine. One patented method describes dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. The reaction is then promoted by the addition of hydrogen peroxide[1].

Following the synthesis of 2-amino-5-iodopyridine, a subsequent N,N-dimethylation would yield the target compound. This can typically be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.



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Plausible synthetic workflow for 2-dimethylamino-5-iodopyridine.

Spectroscopic Characterization

Detailed experimental spectra for 2-dimethylamino-5-iodopyridine are not readily available in the public domain. The following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-dimethylamino-5-iodopyridine is expected to show signals corresponding to the three distinct protons on the pyridine ring and a singlet for the two equivalent methyl groups of the dimethylamino substituent. The chemical shifts can be predicted by considering the electronic effects of the substituents. The dimethylamino group is a strong electron-donating group, which will shield the ring protons, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the iodine atom is an electron-withdrawing group via induction and will deshield adjacent protons.

- H-3: Expected to be a doublet, shifted upfield due to the adjacent electron-donating dimethylamino group.
- H-4: Expected to be a doublet of doublets, influenced by both H-3 and H-6.
- H-6: Expected to be a doublet, shifted downfield due to the deshielding effect of the electronegative nitrogen and the iodine at the 5-position.

- $\text{-N(CH}_3)_2$: A sharp singlet, typically appearing in the range of 2.8-3.2 ppm.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-6	~8.2	d	~2.5
H-4	~7.6	dd	~8.5, 2.5
H-3	~6.4	d	~8.5
$\text{-N(CH}_3)_2$	~3.1	s	N/A

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon attached to the iodine (C-5) is expected to have a significantly lower chemical shift due to the heavy atom effect. The carbon attached to the dimethylamino group (C-2) will be shifted downfield.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~160
C-6	~150
C-4	~145
C-3	~108
C-5	~80
$\text{-N(CH}_3)_2$	~38

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-dimethylamino-5-iodopyridine is expected to exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the pyridine ring, and C-N stretching of the dimethylamino group.

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretching
2950-2850	Aliphatic C-H stretching (-CH ₃)
1600-1550	C=C and C=N stretching (pyridine ring)
1350-1250	C-N stretching (aromatic amine)
Below 800	C-I stretching

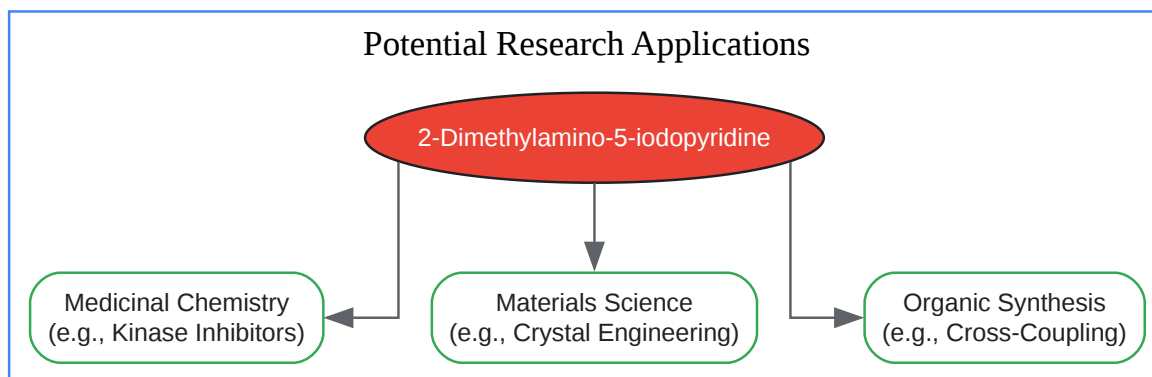
Mass Spectrometry (Predicted)

In a mass spectrum, 2-dimethylamino-5-iodopyridine would be expected to show a prominent molecular ion peak (M⁺) at m/z 248. The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom. Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) or the entire dimethylamino group.

Applications in Research and Development

While specific applications of 2-dimethylamino-5-iodopyridine are not widely documented, its structural motifs suggest its potential utility in several areas of chemical research:

- **Medicinal Chemistry:** Pyridine scaffolds are prevalent in many pharmaceuticals. The presence of the dimethylamino group can enhance solubility and bioavailability, while the iodo group serves as a handle for further functionalization, for instance, in the synthesis of kinase inhibitors.
- **Materials Science:** Halogenated organic compounds are used in the development of materials with specific electronic or optical properties. The ability to form halogen bonds could be exploited in crystal engineering.
- **Organic Synthesis:** As a substituted pyridine, it can be a valuable intermediate in the synthesis of more complex heterocyclic systems. The iodo-substituent is particularly useful for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.



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Potential applications of 2-dimethylamino-5-iodopyridine.

Conclusion

2-Dimethylamino-5-iodopyridine is a chemical compound with significant potential for use in synthetic chemistry and drug discovery. While a comprehensive set of experimentally determined characterization data is not readily available in the public domain, this guide provides a detailed overview based on available information and predictions from analogous structures. Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of this compound before use in their experiments. The information and predicted data herein serve as a valuable starting point for such endeavors.

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References

- 1. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
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